Glutarimide, 3-methyl-3-propyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

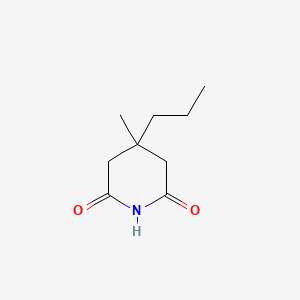

Glutarimide, 3-methyl-3-propyl- is a useful research compound. Its molecular formula is C9H15NO2 and its molecular weight is 169.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality Glutarimide, 3-methyl-3-propyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glutarimide, 3-methyl-3-propyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Herbicides

Glutarimide derivatives, including 3-methyl-3-propyl-, have been developed as selective herbicides. These compounds are particularly effective in controlling weeds in paddy fields and other agricultural settings. The active ingredients derived from glutarimide exhibit high herbicidal activity while minimizing phytotoxicity to important crops such as rice, corn, and soybean.

Key Features of Herbicidal Applications:

- High Efficacy : Effective against a wide range of weeds with low dosages.

- Moderate Residual Activity : Reduces the risk of damage to subsequent crops.

- Quick Action : Rapidly kills weeds, allowing for timely planting of subsequent crops.

- Versatility : Applicable in various agricultural settings including upland cropping and paddy fields.

| Feature | Description |

|---|---|

| Efficacy | High activity against diverse weed species |

| Residual Activity | Moderate to prevent damage to subsequent crops |

| Application Methods | Soil incorporation, pre-emergence, post-emergence |

Pharmaceutical Applications

CNS Stimulants and Analeptics

Glutarimide derivatives are also investigated for their potential as central nervous system (CNS) stimulants. Research has shown that modifications to the glutarimide structure can significantly alter pharmacological responses. For instance, N-substituted glutarimides related to bemegride have demonstrated stimulant and analeptic properties.

Pharmacological Insights:

- CNS Activity : Variations in the chemical structure lead to significant changes in CNS stimulation and sedation effects.

- Anticonvulsant Properties : Certain derivatives exhibit anticonvulsant and hypnotic actions.

| Compound Type | Effects |

|---|---|

| N-Alkyl Glutarimides | CNS stimulants with varying potency |

| N-Benzyl Glutarimides | Potential for dual stimulant-depressant actions |

Case Study 1: Herbicide Development

A study on glutarimide derivatives highlighted their effectiveness as herbicides in rice paddy fields. The research indicated that these compounds could control both broad-leaved and graminaceous weeds effectively without harming the rice plants, thus supporting sustainable agricultural practices .

Case Study 2: CNS Activity Assessment

Research involving N-substituted glutarimides demonstrated their potential as CNS stimulants. A series of derivatives were synthesized and tested for their pharmacological activity. The findings revealed that certain modifications led to enhanced stimulant effects compared to traditional drugs .

Analyse Chemischer Reaktionen

Cyclization and Stereochemical Considerations

Glutarimide alkaloid synthesis methodologies apply to substituted derivatives:

-

Ugi Multicomponent Reaction :

-

Racemization Dynamics :

Industrial-Scale Purification Methods

Post-reaction isolation employs:

-

Extraction : Ethyl acetate or toluene for organic-phase separation .

-

Distillation/Recrystallization : Reduced-pressure distillation followed by recrystallization .

-

Chromatography : Gel filtration (e.g., Superdex 200 10/300 GL) with Tris-HCl buffer elution .

Table 1: Enzymatic Hydrolysis Parameters

| Parameter | Value |

|---|---|

| Enzyme Concentration | 1.3 mg/mL (BpIH/AfIH) |

| Temperature | 0°C |

| Reaction Time | 16 hours |

| Conversion Rate (%) | Quantified via HPLC |

| Optical Purity (% ee) | >90% (varies by substrate) |

Table 2: Transamidation Reactivity Comparison

| Substrate Type | Conversion (%) (120°C, 15 h) |

|---|---|

| Alkyl-Substituted | 71–97% |

| Aromatic-Substituted | 27–49% |

Eigenschaften

CAS-Nummer |

2706-48-1 |

|---|---|

Molekularformel |

C9H15NO2 |

Molekulargewicht |

169.22 g/mol |

IUPAC-Name |

4-methyl-4-propylpiperidine-2,6-dione |

InChI |

InChI=1S/C9H15NO2/c1-3-4-9(2)5-7(11)10-8(12)6-9/h3-6H2,1-2H3,(H,10,11,12) |

InChI-Schlüssel |

IPSWEUKEYVAAGL-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1(CC(=O)NC(=O)C1)C |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.